molecular formula C21H18N2O5S B5067795 2-[(3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid

2-[(3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid

Cat. No.: B5067795
M. Wt: 410.4 g/mol
InChI Key: QOJYHVNMAJJEGX-UHFFFAOYSA-N
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Description

The compound “2-[(3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .


Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position, which can include free radical bromination, nucleophilic substitution, and oxidation . For instance, 1,3,5-triazine 4-aminobenzoic acid derivatives were prepared by conventional methods or by using microwave irradiation .


Molecular Structure Analysis

The molecular structure of this compound would likely involve aromatic rings due to the presence of the benzoyl and benzoic acid groups. The sulfonyl and amino groups would add complexity to the molecule .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, could occur . Additionally, electrophilic aromatic substitution reactions might be possible .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the sulfonyl, amino, benzoyl, and benzoic acid groups) would influence its properties .

Properties

IUPAC Name

2-[[3-[(4-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-14-9-11-16(12-10-14)23-29(27,28)17-6-4-5-15(13-17)20(24)22-19-8-3-2-7-18(19)21(25)26/h2-13,23H,1H3,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJYHVNMAJJEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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